molecular formula C12H12Cl2O3 B1324379 Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate CAS No. 75381-58-7

Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate

Cat. No.: B1324379
CAS No.: 75381-58-7
M. Wt: 275.12 g/mol
InChI Key: MKEDULPURBGUFU-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is an organic compound with the molecular formula C12H12Cl2O3 It is a derivative of butyric acid and contains a dichlorophenyl group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Claisen-Schmidt condensation, followed by cyclization and esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate exerts its effects involves interactions with various molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: This compound has similar structural features but different reactivity and applications.

    3,4-Dichlorophenylhydrazine hydrochloride: Another related compound with distinct chemical properties and uses.

Properties

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEDULPURBGUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633079
Record name Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75381-58-7
Record name Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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